molecular formula C49H50N2O10 B574438 Fmoc-(fmochmb)lys(boc)-OH CAS No. 166881-56-7

Fmoc-(fmochmb)lys(boc)-OH

Cat. No.: B574438
CAS No.: 166881-56-7
M. Wt: 826.943
InChI Key: XQEJYVQFPXBQOZ-QLKFWGTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(fmochmb)lys(boc)-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it a valuable building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-(fmochmb)lys(boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are amino acids, specifically lysine residues, in peptide chains . The role of this compound is to protect these residues during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

The compound this compound interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protector for the amino group of the amino acid, while the Boc group protects the side chain . These protections allow for the selective addition of amino acids in a stepwise manner to form the desired peptide sequence .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . These peptides can then be used in various applications, including drug development, biological research, and the production of bioactive compounds .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions, while the Boc group requires acidic conditions for removal . Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-(fmochmb)lys(boc)-OH involves several steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Trifluoroacetic Acid (TFA): Used for the removal of Boc protecting groups.

    Piperidine: Commonly used for the removal of Fmoc groups.

    Catalytic Hydrogenolysis: Used for debenzylation reactions.

Major Products Formed:

    Deprotected Lysine Derivatives: The primary products formed after deprotection reactions are the lysine derivatives without the Fmoc and Boc groups.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Fmoc-(fmochmb)lys(boc)-OH is unique due to the specific modifications on the lysine residue, which provide distinct reactivity and stability during peptide synthesis. Its ability to form stable intermediates and its compatibility with various peptide synthesis protocols make it a valuable compound in the field of synthetic chemistry .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H50N2O10/c1-49(2,3)61-46(54)50-26-14-13-23-43(45(52)53)51(47(55)58-29-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41)28-31-24-25-32(57-4)27-44(31)60-48(56)59-30-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42/h5-12,15-22,24-25,27,41-43H,13-14,23,26,28-30H2,1-4H3,(H,50,54)(H,52,53)/t43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEJYVQFPXBQOZ-QLKFWGTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H50N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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